molecular formula C17H14Cl3NO2S B2947053 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine CAS No. 866152-49-0

4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine

Cat. No. B2947053
CAS RN: 866152-49-0
M. Wt: 402.71
InChI Key: AGKWNPKLVFKIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine (4-CPDS) is a chemical compound that has been used in scientific research for a variety of purposes. It is an aromatic heterocyclic compound, containing both an aromatic ring and a heterocyclic ring, and is composed of four carbon atoms, two nitrogen atoms, one sulfur atom, four hydrogen atoms, and one chlorine atom. 4-CPDS has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of drugs. In addition, 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine has been studied for its potential applications in the development of novel drugs, as well as for its potential use as a chemical tool in the study of diseases and disorders.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to interact with a variety of receptors in the central nervous system, including serotonin and dopamine receptors. 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is thought to act as an agonist at serotonin and dopamine receptors, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine have been studied extensively in animal models. It has been shown to have a variety of effects, including antidepressant-like effects, anxiolytic effects, and anti-inflammatory effects. In addition, 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects and to reduce the symptoms of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, its effects on the central nervous system are well-characterized, making it a useful tool for studying the effects of drugs on the central nervous system. However, 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine has some limitations. It is a relatively unstable compound and can be degraded by light or heat. In addition, its effects on the central nervous system may vary depending on the dose and route of administration.

Future Directions

There are a variety of potential future directions for the use of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine in scientific research. These include further research into its potential applications in drug discovery and the development of novel drugs. In addition, further research into its biochemical and physiological effects may provide insight into the mechanisms of action of other drugs, as well as potential therapeutic applications. Finally, further research into its potential use as a chemical tool in the study of diseases and disorders may provide new insights into the underlying causes of these diseases and disorders.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is typically achieved through a three-step process. The first step involves the reaction of 4-chlorophenol and 2,4-dichlorophenol sulfonyl chloride in the presence of a base such as potassium hydroxide. This reaction produces a sulfonated 4-chlorophenol, which is then reacted with 1,2,3,6-tetrahydropyridine in the presence of a base such as sodium hydroxide. This reaction yields 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine as the final product.

properties

IUPAC Name

4-(4-chlorophenyl)-1-(2,4-dichlorophenyl)sulfonyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3NO2S/c18-14-3-1-12(2-4-14)13-7-9-21(10-8-13)24(22,23)17-6-5-15(19)11-16(17)20/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKWNPKLVFKIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine

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